molecular formula C13H10ClN3O5S B3734917 N-[4-(aminosulfonyl)phenyl]-2-chloro-5-nitrobenzamide

N-[4-(aminosulfonyl)phenyl]-2-chloro-5-nitrobenzamide

Cat. No. B3734917
M. Wt: 355.75 g/mol
InChI Key: KYYSXRVIYJPWJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-2-chloro-5-nitrobenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly known as NBD-Cl and is a fluorescent probe used for the detection of primary amines in biological samples.

Mechanism of Action

The mechanism of action of NBD-Cl involves the reaction of the compound with primary amines to form a fluorescent product. The fluorescent product can then be detected using various spectroscopic techniques.
Biochemical and Physiological Effects:
NBD-Cl does not have any known biochemical or physiological effects on living organisms. It is a non-toxic compound and is commonly used in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the major advantages of using NBD-Cl in laboratory experiments is its high sensitivity and selectivity for primary amines. It is also a non-toxic compound and is easy to use. However, one limitation of using NBD-Cl is its limited stability in aqueous solutions, which can affect the accuracy of the results.

Future Directions

There are several future directions for the use of NBD-Cl in scientific research. One potential application is in the development of biosensors for the detection of primary amines in biological samples. Another potential direction is in the study of enzyme kinetics and the development of new drugs. NBD-Cl can also be used in the development of new imaging techniques for the detection of primary amines in living organisms.
In conclusion, N-[4-(aminosulfonyl)phenyl]-2-chloro-5-nitrobenzamide is a valuable compound in scientific research due to its potential applications in various fields. Its high sensitivity and selectivity for primary amines make it a useful tool for the detection of amino acids, peptides, and proteins in biological samples. With further research, NBD-Cl has the potential to be used in the development of new biosensors, imaging techniques, and drugs.

Scientific Research Applications

NBD-Cl has been widely used in scientific research for the detection of primary amines in biological samples. It is commonly used to detect the presence of amino acids, peptides, and proteins in various samples. This compound has also been used in the development of biosensors and in the study of enzyme kinetics.

properties

IUPAC Name

2-chloro-5-nitro-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O5S/c14-12-6-3-9(17(19)20)7-11(12)13(18)16-8-1-4-10(5-2-8)23(15,21)22/h1-7H,(H,16,18)(H2,15,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYSXRVIYJPWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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